molecular formula C16H18BrClSi B13993607 {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane CAS No. 922736-99-0

{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane

Katalognummer: B13993607
CAS-Nummer: 922736-99-0
Molekulargewicht: 353.8 g/mol
InChI-Schlüssel: NQNOUJHNRNVXSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane is an organosilicon compound that features a bromine and chlorine substituted phenyl group attached to a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while coupling reactions can produce larger, more complex organic molecules.

Wissenschaftliche Forschungsanwendungen

{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound can be used to modify surfaces and create new materials with unique properties.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action for {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane in chemical reactions involves the activation of the phenyl group by the trimethylsilyl group, which facilitates various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane lies in its trimethylsilyl group, which provides distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and material modifications.

Eigenschaften

CAS-Nummer

922736-99-0

Molekularformel

C16H18BrClSi

Molekulargewicht

353.8 g/mol

IUPAC-Name

[4-[(5-bromo-2-chlorophenyl)methyl]phenyl]-trimethylsilane

InChI

InChI=1S/C16H18BrClSi/c1-19(2,3)15-7-4-12(5-8-15)10-13-11-14(17)6-9-16(13)18/h4-9,11H,10H2,1-3H3

InChI-Schlüssel

NQNOUJHNRNVXSH-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.